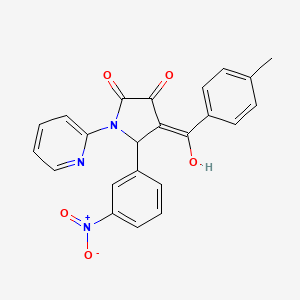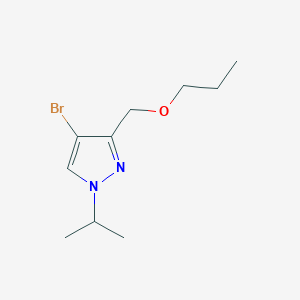
4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that it exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in inflammation. Additionally, it has been shown to inhibit the activity of VEGFR-2, which is a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce the production of various pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. It has also been shown to reduce the formation of new blood vessels, which is a process that is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is its high potency and selectivity. It has been shown to exhibit potent anti-inflammatory and anti-tumor effects at low concentrations. Additionally, it has been shown to have a high degree of selectivity, meaning that it specifically targets the enzymes and signaling pathways that are involved in inflammation and tumor growth.
One of the main limitations of this compound is its limited solubility in water. This can make it difficult to administer in vivo and can also limit its use in certain experimental setups. Additionally, its potential toxicity and side effects have not been fully explored, which could limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Additionally, further studies could explore the potential toxicity and side effects of the compound, which would be important for its use in clinical settings.
Another area of research could focus on developing novel derivatives of this compound that exhibit improved potency and selectivity. Additionally, further studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases, including cancer and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various studies. Its high potency and selectivity make it an attractive candidate for further research. However, its limited solubility and potential toxicity and side effects need to be further explored. Future research could focus on improving the solubility of the compound, developing novel derivatives, and investigating its potential use in combination with other drugs.
Synthesemethoden
The synthesis of 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-3-carbaldehyde with isopropylamine and propylene oxide. The reaction is carried out at room temperature for 24 hours, resulting in the formation of the desired compound. The purity of the compound is then determined using various analytical techniques, including NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-bromo-1-propan-2-yl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTWKCKWFZCRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)
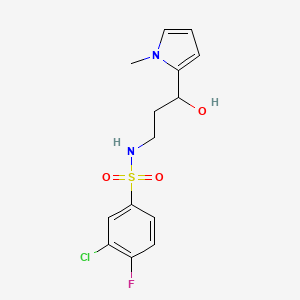
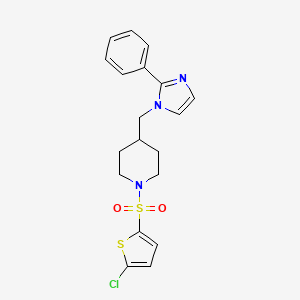
![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)
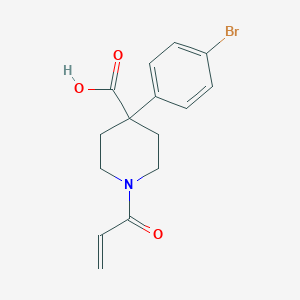
![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)


![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985323.png)
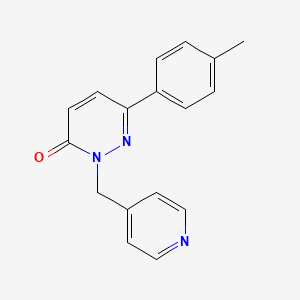
![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)
